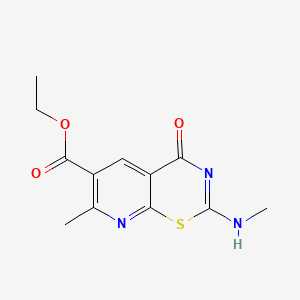
2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(methylimino)-7-methyl-4-oxo-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(methylimino)-7-methyl-4-oxo-, ethyl ester is a complex organic compound with a unique structure that combines elements of pyridine, thiazine, and carboxylic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(methylimino)-7-methyl-4-oxo-, ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and thiazine rings, followed by the introduction of the carboxylic acid and ester groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(methylimino)-7-methyl-4-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(methylimino)-7-methyl-4-oxo-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(methylimino)-7-methyl-4-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(allylimino)-3,7-dimethyl-4-oxo-, ethyl ester
- 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(ethylimino)-3,7-dimethyl-4-oxo-, ethyl ester
Uniqueness
Compared to similar compounds, 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(methylimino)-7-methyl-4-oxo-, ethyl ester may exhibit unique chemical properties, reactivity, and biological activities. These differences can be attributed to variations in the substituents and functional groups attached to the core structure, which influence the compound’s behavior and interactions.
生物活性
2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(methylimino)-7-methyl-4-oxo-, ethyl ester is a complex organic compound that integrates both pyridine and thiazine structures. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for exploring therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C12H12N2O4S, with a molecular weight of approximately 293.34 g/mol. Its unique structure consists of a pyridine ring fused with a thiazine ring, alongside carboxylic acid and ester functional groups. These structural features are believed to influence its biological interactions and mechanisms of action.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, leading to physiological effects that may be beneficial in therapeutic contexts.
Antimicrobial Activity
Research indicates that derivatives of thiazine compounds exhibit significant antimicrobial properties. For instance, compounds with the pyrido-thiazine scaffold have shown effectiveness against various bacteria and parasites. In particular, studies have demonstrated that some derivatives inhibit the growth of Trypanosoma brucei, the causative agent of Human African Sleeping Sickness, at concentrations as low as 50 µM .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been highlighted in recent studies. The structural characteristics that allow for interaction with inflammatory pathways suggest that it could be developed into a therapeutic agent for inflammatory diseases.
Case Studies
- Screening Against T. brucei :
-
Anticancer Activity :
- Another investigation focused on a series of thiazine derivatives, revealing notable anticancer activity. Compounds were tested against multiple cancer cell lines, showing varying degrees of growth inhibition (GI50) after exposure .
- The results indicated that some compounds exhibited activity comparable to established chemotherapeutics like doxorubicin.
Research Findings
| Study | Biological Activity | Target Organism/Cell Line | Concentration Tested (µM) | Outcome |
|---|---|---|---|---|
| Antimicrobial | T. brucei | 50 | Strong inhibition | |
| Anticancer | Various cancer cell lines | Varies | Significant growth inhibition |
Synthesis and Production
The synthesis of 2H-Pyrido(3,2-e)(1,3)thiazine derivatives typically involves multi-step organic reactions. Initial steps include the preparation of the pyridine and thiazine rings followed by the introduction of functional groups such as carboxylic acids and esters. Common reagents include sodium hydride and various electrophiles under controlled conditions to optimize yield and purity.
属性
CAS 编号 |
81960-07-8 |
|---|---|
分子式 |
C12H13N3O3S |
分子量 |
279.32 g/mol |
IUPAC 名称 |
ethyl 7-methyl-2-(methylamino)-4-oxopyrido[3,2-e][1,3]thiazine-6-carboxylate |
InChI |
InChI=1S/C12H13N3O3S/c1-4-18-11(17)7-5-8-9(16)15-12(13-3)19-10(8)14-6(7)2/h5H,4H2,1-3H3,(H,13,15,16) |
InChI 键 |
TVFIRMGXFYQDAJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C(=O)N=C(S2)NC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















